1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-8-11(2)15-13(9-10)17-14(18)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDZTXIXYQDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4,6 Dimethylpyridin 2 Yl 3 Phenylurea and Its Analogues
Established Synthetic Routes to the Core 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea Structure
The formation of the this compound scaffold is primarily achieved through the reaction between an amine and an isocyanate, a classic and efficient method for urea (B33335) synthesis.
The most common and direct pathway to synthesize the title compound involves the nucleophilic addition of 2-amino-4,6-dimethylpyridine (B145770) to phenyl isocyanate. This reaction is widely adopted for the preparation of various N-aryl-N'-pyridyl ureas. iglobaljournal.comnih.govresearchgate.net
The core reaction is as follows:
Nucleophile: 2-Amino-4,6-dimethylpyridine
Electrophile: Phenyl isocyanate
An alternative, though less direct, route involves the in-situ generation of the isocyanate from a corresponding amine. For instance, an aromatic amine can be treated with a phosgenating agent like triphosgene (B27547) or bis(trichloromethyl)carbonate (BTC) to form the isocyanate, which then reacts with the aminopyridine without being isolated. nih.govmdpi.com Another method involves the reaction of a primary amine with carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with a second amine to yield the final urea product. researchgate.net
| Reaction Type | Key Reagents | Description |
| Direct Amination | 2-Amino-4,6-dimethylpyridine, Phenyl Isocyanate | The amino group of the pyridine (B92270) derivative directly attacks the carbonyl carbon of the isocyanate. |
| In-situ Isocyanate Formation | 2-Amino-4,6-dimethylpyridine, Phenylamine, Triphosgene/BTC | Phenylamine is converted to phenyl isocyanate in the reaction mixture, which then reacts with the aminopyridine. nih.govmdpi.com |
| CDI-mediated Coupling | 2-Amino-4,6-dimethylpyridine, Phenylamine, Carbonyldiimidazole (CDI) | Phenylamine reacts with CDI to form an active intermediate that subsequently reacts with the aminopyridine. researchgate.net |
The efficiency of the urea formation reaction can be influenced by several factors, including solvent, temperature, and the use of catalysts. Optimization of these conditions is crucial for achieving high yields and purity.
Solvent: The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (B95107) (THF), acetone, or dichloromethane (B109758) (CH2Cl2) to prevent unwanted side reactions with the highly reactive isocyanate. nih.govmdpi.comnih.gov
Temperature: Reactions are often conducted at room temperature, but heating can be employed to increase the reaction rate, particularly with less reactive amines or isocyanates. nih.gov For instance, heating at 70°C in THF has been reported for analogous syntheses. nih.gov
Catalysis: While the reaction can proceed without a catalyst, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate is frequently added. mdpi.comnih.gov The base can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity, or by neutralizing any acidic byproducts.
Yields for these types of reactions are generally moderate to good, often ranging from 45% to over 80%, depending on the specific substrates and conditions used. nih.govmdpi.com
Advanced Synthetic Strategies for Derivatization and Scaffold Modification
The foundational pyridyl urea structure serves as a versatile scaffold for creating extensive libraries of analogues. Modifications are typically introduced by varying the starting aminopyridine or isocyanate, or by chemically altering the urea linkage itself.
A common strategy to explore structure-activity relationships is the introduction of various substituents onto the phenyl ring. This is readily achieved by using a range of commercially available or synthetically prepared substituted phenyl isocyanates in the standard urea synthesis reaction. mdpi.comnih.gov
Electron-donating and electron-withdrawing groups can be incorporated to modulate the electronic properties, lipophilicity, and steric profile of the molecule. This approach has been used to synthesize compounds with substituents such as chloro, dichloro, and trifluoromethyl groups. nih.govnih.govnih.gov
| Substituted Phenyl Isocyanate | Resulting Analogue Structure | Reference |
| 4-Chlorophenyl isocyanate | 1-(4,6-Dimethylpyridin-2-yl)-3-(4-chlorophenyl)urea | mdpi.comnih.gov |
| 3,4-Dichlorophenyl isocyanate | 1-(4,6-Dimethylpyridin-2-yl)-3-(3,4-dichlorophenyl)urea | mdpi.comnih.gov |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 1-(4,6-Dimethylpyridin-2-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | nih.govnih.gov |
| 3-(Trifluoromethoxy)phenyl isocyanate | 1-(4,6-Dimethylpyridin-2-yl)-3-(3-(trifluoromethoxy)phenyl)urea | nih.gov |
Modification of the pyridine portion of the molecule is achieved by employing different substituted 2-aminopyridines as starting materials. This allows for the investigation of how changes in the heterocyclic core affect the compound's properties. Various synthetic methods exist for creating diversely substituted pyridine rings, which can then be converted to the necessary amine precursors. ijpsonline.comnih.govresearchgate.net
Researchers have synthesized pyridyl urea analogues with variations such as:
Substitution Pattern: Moving or adding alkyl, alkoxy, or halogen groups on the pyridine ring. nih.gov
Fused Rings: Incorporating the pyridine into a larger, fused heterocyclic system like a quinoline (B57606) or isoquinoline. rsc.org
Alternative Heterocycles: Replacing the pyridine ring entirely with other nitrogen-containing heterocycles, although this moves beyond simple pyridine diversification.
| Starting Amine | Resulting Core Structure | Significance | Reference |
| 2-Amino-3-methyl-4-(trifluoroethoxy)pyridine | 1-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-3-phenylurea | Introduces different alkyl and alkoxy groups. | nih.gov |
| 2-Amino-4-(quinazolin-7-yl)pyridine | 1-(4-(Quinazolin-7-yl)pyridin-2-yl)-3-phenylurea | Fuses a quinazoline (B50416) ring system to the pyridine. | nih.gov |
| 2-Aminopyridine-3-sulfonamide | 1-(3-Sulfonamidopyridin-2-yl)-3-phenylurea derivatives | Incorporates a sulfonamide group, altering polarity and hydrogen bonding capacity. | mdpi.comnih.gov |
| 2-Amino-4-aryl-5-cyano-6-hydroxypyridine | 1-(4-Aryl-5-cyano-6-hydroxypyridin-2-yl)-3-phenylurea | Creates a highly functionalized pyridine ring through multi-component reactions. | nih.gov |
The urea linker (-NH-C(O)-NH-) is a critical component of the pharmacophore, acting as both a hydrogen bond donor and acceptor. nih.gov Direct chemical modification of this linkage offers another avenue for creating structural diversity.
One of the most common modifications is the synthesis of the corresponding thiourea (B124793) analogue. This is accomplished by substituting the phenyl isocyanate with phenyl isothiocyanate in the reaction with 2-amino-4,6-dimethylpyridine. The resulting thiourea (-NH-C(S)-NH-) has different electronic and hydrogen-bonding properties compared to the parent urea. gsconlinepress.com
Another potential transformation involves the catalyst-free conversion of N-hetaryl ureas into N-hetaryl carbamates by reacting them with alcohols. rsc.org This reaction proceeds through an intermediate hetaryl isocyanate, demonstrating that the urea linkage can be a site for further chemical elaboration. rsc.org
| Modification Type | Reagents/Method | Resulting Linkage | Reference |
| Thiourea Formation | 2-Amino-4,6-dimethylpyridine + Phenyl isothiocyanate | -NH-C(S)-NH- | gsconlinepress.com |
| Carbamate Formation | 1-(Pyridin-2-yl)-3-phenylurea + Alcohol (e.g., Ethanol) | -NH-C(O)-O-Et | rsc.org |
Stereoselective Synthesis and Chiral Analogues
The stereoselective synthesis of chiral ureas, including analogues of this compound, is a significant area of research due to the importance of chirality in bioactive molecules. Chiral ureas can exist as atropisomers, which are stereoisomers arising from restricted rotation around a single bond. In the case of N,N'-diaryl ureas, this rotation can be hindered, leading to stable, separable enantiomers.
Organocatalytic Approaches:
A prominent strategy for the enantioselective synthesis of axially chiral compounds involves the use of chiral organocatalysts, such as chiral phosphoric acids (CPAs). rsc.orgbeilstein-journals.orgnih.gov These catalysts can facilitate the asymmetric synthesis of C-N axially chiral uracils and other atropisomeric compounds through kinetic resolution or desymmetrization strategies. rsc.orgscilit.com For instance, a CPA can catalyze the atroposelective coupling of quinone esters and anilines to afford N-aryl quinone atropisomers. nih.gov This methodology could potentially be adapted for the synthesis of chiral N-pyridyl-N'-aryl ureas by carefully selecting the appropriate prochiral substrates and chiral catalyst. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.
Biocatalytic Methods:
Biocatalysis offers a powerful and sustainable approach to stereoselective synthesis. mdpi.com Enzymes, such as imine reductases (IREDs), have been successfully employed in the efficient desymmetrization of biaryls to produce axially chiral amines, which are precursors to chiral ureas. nih.govbohrium.comresearchgate.net This biocatalytic desymmetrization can achieve excellent yields and enantioselectivities. nih.govbohrium.com Flavoenzymes have also been utilized for the biocatalytic desymmetrization of cyclohexanones to synthesize chiral cyclohexenones, showcasing the versatility of enzymes in creating chiral building blocks. x-mol.net Such biocatalytic methods could be explored for the synthesis of chiral precursors to this compound, or potentially for the direct enzymatic amidation to form the chiral urea itself.
Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral Ureas
| Methodology | Catalyst/Enzyme | Key Strategy | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Kinetic Resolution, Desymmetrization, Atroposelective C-N Coupling | High enantioselectivity, broad substrate scope. rsc.orgbeilstein-journals.orgnih.gov | Catalyst loading, reaction times. |
| Biocatalysis | Imine Reductases (IREDs), Flavoenzymes | Desymmetrization of prochiral precursors | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govbohrium.comx-mol.net | Enzyme stability and availability, substrate scope. |
While direct stereoselective synthesis of this compound has not been explicitly reported, the principles established in the synthesis of other chiral diaryl ureas and related atropisomers provide a strong foundation for future research in this area. The development of chiral analogues of this compound is a promising avenue for discovering new molecules with unique properties.
Green Chemistry Approaches in Urea Synthesis
The application of green chemistry principles to the synthesis of ureas, including diaryl ureas like this compound, aims to reduce the environmental impact of chemical processes. ureaknowhow.com This involves the use of safer reagents, energy-efficient methods, and sustainable solvents.
Phosgene-Free Synthesis:
Traditionally, the synthesis of ureas often involves the use of highly toxic phosgene (B1210022) and isocyanates. arkat-usa.orgrsc.org Green chemistry focuses on developing phosgene-free alternatives. One such approach is the use of carbamates as starting materials, which can be converted to symmetrical diaryl ureas in the presence of a catalyst. arkat-usa.org Another benign method utilizes 3-substituted dioxazolones as isocyanate surrogates, which generate isocyanates in situ under mild conditions, avoiding the handling of the toxic intermediates directly. tandfonline.com These methods offer a safer and more environmentally friendly route to diaryl ureas.
Energy-Efficient Methods:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient technique that can significantly reduce reaction times and improve yields in the synthesis of ureas. researchgate.netresearchgate.netsci-hub.sechemistryviews.organton-paar.com This method has been successfully applied to the synthesis of N-monosubstituted ureas and other cyclic and acyclic urea derivatives. researchgate.netresearchgate.netsci-hub.se The use of water as a solvent in microwave-assisted synthesis further enhances its green credentials. sci-hub.se
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. vapourtec.comrsc.org A continuous flow process for the synthesis of non-symmetrical ureas from CO2 has been reported, demonstrating a sustainable approach to this important class of compounds. vapourtec.com Plasma-flow cell electrocatalysis is another innovative technique for the ambient co-synthesis of urea and ammonia (B1221849) from CO2 and air. researchgate.net
Mechanochemical Synthesis: Mechanochemistry, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, provides a highly efficient and environmentally friendly route to ureas. beilstein-journals.orgnih.govthieme-connect.de This solvent-free method can lead to quantitative yields in short reaction times and simplifies product purification. beilstein-journals.org
Sustainable Solvents and Catalysts:
The use of green solvents is a cornerstone of sustainable chemistry. Research has explored the use of bio-alternative solvents for urea synthesis. ionike.com Additionally, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green urea production. ionike.com Phosgene-free catalytic methods for the synthesis of diaryl ureas are being actively investigated to replace hazardous reagents. arkat-usa.org
Table 2: Overview of Green Chemistry Approaches in Urea Synthesis
| Approach | Method | Key Advantages |
|---|---|---|
| Phosgene-Free Synthesis | Use of carbamates or dioxazolones | Avoids toxic phosgene and isocyanates, enhances safety. arkat-usa.orgtandfonline.com |
| Energy-Efficient Methods | Microwave-assisted synthesis | Reduced reaction times, improved yields, energy efficiency. researchgate.netresearchgate.netanton-paar.com |
| Flow chemistry | Improved safety, scalability, and process control. vapourtec.comrsc.org | |
| Mechanochemical synthesis | Solvent-free, high efficiency, simple workup. beilstein-journals.orgnih.gov | |
| Sustainable Solvents | Use of bio-alternative solvents | Reduces reliance on volatile organic compounds. ionike.com |
The adoption of these green chemistry approaches in the synthesis of this compound and its analogues can lead to more sustainable and economically viable production processes, aligning with the broader goals of environmentally responsible chemical manufacturing.
Structural Characterization and Detailed Conformational Analysis
Advanced Spectroscopic Investigations for Elucidating Molecular Structure and Dynamics
Spectroscopic methods are fundamental to determining the molecular structure and understanding the behavior of molecules in different states.
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea, ¹H NMR would be expected to show distinct signals for the protons on the phenyl and dimethylpyridin-yl rings, as well as the protons of the two methyl groups and the N-H protons of the urea (B33335) linkage. The chemical shifts, splitting patterns (coupling constants), and integration of these signals would confirm the connectivity of the atoms.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments, including the carbonyl carbon of the urea group, the aromatic carbons of both rings, and the carbons of the methyl substituents. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish direct and long-range proton-proton and proton-carbon correlations, respectively, to definitively assign all signals and confirm the molecular structure.
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the precise molecular formula of the compound. The fragmentation pattern observed in the mass spectrum, typically generated by techniques such as electron ionization (EI) or electrospray ionization (ESI), would provide further structural confirmation by showing the characteristic cleavage of the molecule, such as the breaking of the urea bridge.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea group (typically in the range of 3200-3400 cm⁻¹), the C=O (carbonyl) stretching of the urea (around 1630-1680 cm⁻¹), and C-N stretching vibrations, as well as the characteristic peaks for the aromatic rings.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum would show absorption maxima corresponding to the π-π* transitions within the phenyl and dimethylpyridin-yl aromatic systems.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Without experimental data, a table of crystallographic parameters cannot be generated.
Conformational Analysis and Rotational Isomerism Studies
The urea linkage and the single bonds connecting the aromatic rings allow for rotational freedom, leading to different possible conformations (rotational isomers or rotamers). Computational modeling, in conjunction with experimental techniques like variable-temperature NMR, would be necessary to investigate the conformational preferences of the molecule. These studies would help to understand the most stable spatial arrangement of the phenyl and dimethylpyridin-yl groups relative to each other.
Investigating Hydrogen Bonding Networks within Crystalline and Solution States
The urea moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, as would be revealed by X-ray crystallography, these groups are expected to form intermolecular hydrogen bonds, creating specific networks that define the crystal lattice. In solution, the nature and extent of hydrogen bonding would depend on the solvent. Techniques like concentration-dependent ¹H NMR could be used to study these interactions in solution.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea, which govern its reactivity and interactions.
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G, are employed to optimize the molecular geometry and analyze its electronic characteristics. researchgate.net
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. nih.gov For this class of compounds, the HOMO is typically localized on the electron-rich phenylurea moiety, while the LUMO is often distributed across the pyridine (B92270) ring. This distribution provides insights into charge transfer possibilities within the molecule. tandfonline.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the oxygen atom of the urea (B33335) group and the nitrogen atom of the pyridine ring are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the urea's NH groups are regions of positive potential (electrophilic sites).
Table 1: Illustrative DFT-Calculated Electronic Properties for Phenylurea-Pyridine Scaffolds
| Parameter | Typical Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -6.2 to -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 3.5 to 5.0 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |
DFT calculations are also highly effective in predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds. Theoretical vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. nih.govnih.gov The calculated vibrational spectra for related phenylurea herbicides have shown good agreement with experimental data after applying a scaling factor to account for systematic errors in the calculations. nih.govrsc.org This computational approach aids in the detailed assignment of vibrational modes to specific functional groups within the molecule. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted, providing a powerful tool for structural elucidation when compared with experimental spectra. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial for understanding the potential biological activity of compounds like this compound. nih.govresearchgate.net
For pyridin-2-yl urea derivatives, which are often investigated as kinase inhibitors, molecular docking studies reveal common binding patterns. mdpi.comnih.gov The central urea moiety is a key pharmacophore, typically forming two or three hydrogen bonds with the "hinge" region of the kinase active site. researchgate.net
In a hypothetical docking of this compound into a kinase active site:
The urea group would likely act as both a hydrogen bond donor (from the NH groups) and acceptor (from the carbonyl oxygen) with backbone atoms of hinge residues like cysteine or alanine. nih.govnih.gov
The 4,6-dimethylpyridine ring would extend into a hydrophobic pocket, with the methyl groups enhancing van der Waals interactions.
The phenyl ring would occupy another, often hydrophobic, region of the binding site, potentially forming π-π stacking or hydrophobic interactions.
Table 2: Typical Key Interactions for Pyridin-2-yl Urea Scaffolds in Kinase Binding Sites
| Ligand Moiety | Interaction Type | Typical Interacting Residue(s) |
|---|---|---|
| Urea (-NH-CO-NH-) | Hydrogen Bond | Hinge Region Backbone (e.g., Cys, Met, Ala) |
| Phenyl Ring | Hydrophobic / π-π Stacking | Hydrophobic Pockets (e.g., Leu, Val, Phe) |
| Pyridine Ring | Hydrophobic / π-π Stacking | Gatekeeper Residue Pocket (e.g., Leu, Met) |
| Pyridine Nitrogen | Hydrogen Bond (with water or residue) | Solvent-exposed region or specific side chains |
Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). nih.gov While these scores provide a valuable ranking of potential ligands, more rigorous methods like free-energy perturbation (FEP) can offer more accurate predictions of relative binding free energies. researchgate.net
Ligand efficiency (LE) is another important metric derived from binding affinity. It normalizes the binding energy by the number of heavy (non-hydrogen) atoms in the molecule, providing a measure of the binding contribution per atom. This helps in identifying smaller, more efficient fragments for lead optimization.
Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and protein, and analyze the role of solvent molecules. nih.govresearchgate.net
An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. nih.gov Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD profile for the ligand indicates that it remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are more flexible or rigid.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation to confirm their stability.
MD simulations are also crucial for studying the compound's conformational behavior in different solvents. The presence of explicit water molecules allows for a realistic representation of how the solvent mediates protein-ligand interactions and influences the ligand's preferred shape. rsc.orgmdpi.com Studies on similar urea compounds have shown that conformational preferences can be highly dependent on the solvent environment due to effects on internal hydrogen bonding. rsc.orgpsu.edunih.gov
Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Purpose | Indication of a Favorable Interaction |
|---|---|---|
| Ligand RMSD | Assess the stability of the ligand's binding pose. | Low and stable fluctuation (< 2-3 Å) after initial equilibration. |
| Protein RMSF | Measure the flexibility of different protein regions. | Lower fluctuation in the binding site residues, indicating stabilization upon ligand binding. |
| Hydrogen Bond Occupancy | Determine the stability of specific hydrogen bonds over time. | High occupancy (>75%) for key interactions predicted by docking. |
| Binding Free Energy (MM/PBSA or GBSA) | Estimate the overall binding free energy from the simulation trajectory. | A more negative value indicates stronger binding. |
De Novo Design and Virtual Screening Methodologies for Novel Analogues
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel therapeutic agents. For analogues of this compound, de novo design and virtual screening methodologies are pivotal in exploring vast chemical spaces to identify new derivatives with enhanced biological activity. These approaches leverage the structural information of the target protein to design or identify molecules that are predicted to bind with high affinity and selectivity.
De novo drug design strategies aim to construct novel molecular structures from scratch, often by assembling fragments or atoms within the constraints of a target's binding site. While the provided research does not detail specific de novo design applications for this compound, this methodology generally involves algorithms that generate a diverse range of chemical scaffolds that are sterically and electronically complementary to the receptor.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those with a high likelihood of binding to a biological target. This process is often more immediate in its application and has been successfully employed for classes of compounds similar to this compound.
A common workflow for virtual screening of novel analogues involves several key steps:
Target Identification and Preparation : The first step is the identification and preparation of the three-dimensional structure of the biological target, such as a protein kinase. This can be obtained from crystallographic data or through homology modeling if an experimental structure is unavailable.
Binding Site Analysis : Once the target structure is prepared, the binding site is analyzed to identify key amino acid residues and "hot spots" for ligand interaction. This analysis helps in defining the parameters for the screening process.
Pharmacophore Modeling : A pharmacophore model is often generated, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This model is then used as a filter to screen large compound databases.
Molecular Docking : The filtered compounds are then subjected to molecular docking simulations, where they are computationally placed into the binding site of the target protein. The docking process predicts the binding conformation and affinity of each molecule.
Scoring and Ranking : The docked compounds are scored and ranked based on their predicted binding affinity and other parameters. The top-ranked compounds are then selected for further experimental validation.
For instance, in the design of novel diaryl urea derivatives containing a pyridine ring, molecular docking studies have been instrumental. neliti.com Using software such as Autodock vina, researchers can dock designed compounds into the crystal structure of a target like the Kinase domain of Human B-raf to predict their binding modes and affinities. neliti.com
The following interactive table illustrates the type of data that can be generated from a virtual screening and molecular docking study for hypothetical analogues of this compound.
| Analogue ID | Modification on Phenyl Ring | Modification on Pyridine Ring | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|---|
| Analog-001 | 4-Chloro | None | -9.8 | Hydrogen bond with Asp594, Pi-cation with Lys483 |
| Analog-002 | 3-Trifluoromethyl | None | -9.5 | Hydrogen bond with Cys532, Halogen bond with Phe583 |
| Analog-003 | 4-Methoxy | None | -8.9 | Hydrogen bond with Glu501 |
| Analog-004 | None | 5-Fluoro | -9.2 | Hydrogen bond with Asp594, Halogen bond with Val471 |
| Analog-005 | 4-Chloro-3-fluoro | None | -10.2 | Hydrogen bonds with Asp594 and Cys532 |
The integration of these computational strategies significantly accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with the highest potential for success, thereby saving considerable time and resources.
Mechanistic Research and Biological Target Interactions in Vitro and Cellular Level
Investigation of Specific Molecular Target Interactions
Enzyme Inhibition and Activation Mechanisms (e.g., kinases, α-glucosidase, ACAT)
There is no specific information available in the provided search results detailing the inhibitory or activation mechanisms of 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea on enzymes such as kinases, α-glucosidase, or Acyl-CoA:cholesterol acyltransferase (ACAT). Studies on other pyridin-2-yl urea (B33335) derivatives have shown activity against targets like Apoptosis signal-regulating kinase 1 (ASK1), and other classes of urea-containing compounds have been investigated as inhibitors of VEGFR-2 and p38 MAP kinase. nih.govnih.gov Similarly, research exists on α-glucosidase inhibition by thiourea (B124793) and other heterocyclic derivatives, but not for the specific compound . cellmolbiol.org
Receptor Binding and Allosteric Modulation Studies (e.g., cannabinoid receptors, TRPV1)
No dedicated studies on the binding or allosteric modulation of cannabinoid receptors (CB1, CB2) or the Transient Receptor Potential Vanilloid 1 (TRPV1) by this compound were found. The diarylurea scaffold is known to be a source of allosteric modulators for the CB1 receptor. nih.govacs.org Furthermore, while a more complex compound containing the N-(4,6-dimethylpyridin-2-yl) moiety has been identified as a potent TRPV1 antagonist, this molecule is structurally distinct from this compound. nih.gov
Protein-Ligand Interaction Analysis via Biophysical Methods
Information regarding the analysis of protein-ligand interactions of this compound using biophysical methods is not present in the available literature. Such studies would be necessary to understand the binding thermodynamics, kinetics, and structural basis of its interaction with any potential biological targets.
Cellular Pathway Modulation Studies (In Vitro)
Analysis of Cell Cycle Perturbations in Research Models
There are no specific reports on the effects of this compound on cell cycle progression. Research on other urea-containing derivatives has demonstrated the ability to induce cell cycle arrest in various cancer cell lines, often at the G1 or G2/M phases, as part of their antiproliferative mechanism. nih.govnih.gov
Studies on Apoptotic Pathways and Programmed Cell Death Mechanisms
The capacity of this compound to induce apoptosis has not been specifically documented. The induction of apoptosis is a known mechanism of action for several structurally related 1,3-diphenylurea (B7728601) and pyridinyl urea derivatives, which have been shown to trigger programmed cell death in cancer cells through various signaling pathways. nih.govnih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the mechanistic properties and biological interactions of the chemical compound This compound .
Therefore, it is not possible to provide the requested detailed article sections on its "Modulation of Cellular Signaling Cascades in Research Models" and "Mechanistic Insights into Biological Activities in Model Systems."
Scientific investigation into the biological effects of novel chemical entities is a continuous process. The absence of information for this specific compound suggests that it may not have been the subject of in-depth biological investigation, or the findings from such studies have not been disseminated in publicly accessible literature.
Research on structurally related phenylurea and pyridine-containing compounds is extensive and points to a wide range of biological activities, often involving the modulation of cellular signaling pathways. However, direct extrapolation of these findings to This compound would be speculative and would not meet the required standards of scientific accuracy for this article.
A conclusive understanding of this compound's biological profile awaits dedicated in vitro and cellular studies. Such research would be necessary to elucidate its potential biological targets, its effects on cellular signaling, and the underlying mechanisms of its actions in various model systems.
Non Biological Applications and Material Science Research
Supramolecular Chemistry and Self-Assembly of Urea (B33335) Derivatives
There is no available research detailing the involvement of 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea in supramolecular chemistry or self-assembly studies. While the urea functional group is well-known for its capacity to form robust hydrogen-bonded networks, a key element in supramolecular assembly, the specific self-assembly behavior of this particular compound has not been reported.
Coordination Chemistry: Use as Ligands for Metal Complexes
No studies have been found that investigate the use of this compound as a ligand in the formation of metal complexes. The pyridine (B92270) nitrogen and urea oxygen atoms present potential coordination sites for metal ions, but its synthesis and characterization as a ligand in coordination chemistry are not documented.
Role in Polymer Chemistry and Advanced Materials Research
There is no information available regarding the use of this compound as a monomer or functional additive in polymer chemistry or its incorporation into any advanced materials.
Future Research Directions and Unexplored Avenues
Development of Chemically Innovative Synthetic Pathways
The traditional synthesis of diaryl ureas often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.govcolumbia.edu Future research must prioritize the development of more sustainable, efficient, and safer synthetic routes to 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea and its derivatives. The exploration of greener alternatives is not only environmentally responsible but can also lead to improved yields and simplified purification processes.
Promising innovative strategies include:
Carbon Dioxide as a C1 Building Block: Utilizing CO2 as an economical, non-toxic, and abundant carbonyl source presents a highly attractive green alternative to phosgene-based methods. nih.gov
Continuous Flow Chemistry: Flow reactors offer enhanced control over reaction parameters (temperature, pressure, and time), which is crucial for safely handling potentially hazardous intermediates, such as those generated during Curtius or Hofmann rearrangements. columbia.edu This technology allows for rapid optimization and scalable production.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for urea (B33335) synthesis, often leading to higher yields and cleaner reaction profiles compared to conventional heating. columbia.edu
Safer Phosgene Substitutes: Reagents like N,N'-Carbonyldiimidazole (CDI) and triphosgene (B27547) are less hazardous than phosgene gas and have been effectively used for the preparation of unsymmetrical ureas. columbia.edu
Table 1: Comparison of Traditional vs. Innovative Synthetic Approaches for Urea Derivatives
| Method | Reagents | Advantages | Disadvantages |
| Traditional | Isocyanates, Phosgene | Well-established, versatile | Highly toxic reagents, harsh conditions |
| CO2-based | Amines, Carbon Dioxide | Green, atom-economical, safe | Often requires catalysts, specific conditions |
| Flow Chemistry | Acyl azides, Amines | High safety, scalability, rapid optimization | Requires specialized equipment |
| Microwave-Assisted | Amines, Potassium Cyanate | Rapid reaction times, high yields | Scalability can be a challenge |
| Phosgene Substitutes | Amines, CDI, Triphosgene | Safer than phosgene, solid reagents | Byproducts can complicate purification |
Deeper Elucidation of Molecular Mechanisms and Off-Target Effects
While this compound is known to inhibit p38 MAP kinase via an allosteric mechanism, a comprehensive understanding of its molecular interactions is far from complete. columbia.edunih.gov Kinase inhibitors are notoriously promiscuous, often interacting with multiple kinases and other proteins, which can lead to unexpected therapeutic effects or toxicities. researchgate.net
Future investigations should focus on:
Kinome-Wide Profiling: Large-scale screening against a broad panel of kinases is essential to map the selectivity profile of the compound. This can identify potential off-targets that may contribute to its biological activity or lead to adverse effects. researchgate.net
Structural Biology: High-resolution co-crystal structures of the compound with its primary target (p38) and key off-targets can reveal the precise binding modes and inform the design of more selective analogs. columbia.edu
Chemical Proteomics: Advanced mass spectrometry-based techniques can identify the full spectrum of protein binding partners within a living cell, providing an unbiased view of the compound's interactome.
Paradoxical Pathway Activation: Research has shown that some kinase inhibitors can paradoxically activate certain signaling pathways. researchgate.net It is crucial to investigate whether this compound induces such effects, which could have profound implications for its therapeutic application.
Table 2: Methodologies for Elucidating Molecular Mechanisms
| Technique | Objective | Insights Gained |
| Kinome Scanning | Determine inhibitor selectivity | Identification of on-target and off-target kinases. |
| X-ray Crystallography | Visualize inhibitor-protein binding | Atomic-level detail of interactions, guides structure-activity relationship (SAR) studies. |
| Chemical Proteomics | Identify all cellular binding partners | Unbiased view of the compound's interactome, discovery of novel targets. |
| Phosphoproteomics | Analyze changes in cell signaling | Understanding of downstream pathway modulation and potential paradoxical effects. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The design of next-generation analogs of this compound can be dramatically accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze vast datasets to predict the properties of novel molecules, prioritize synthetic efforts, and uncover complex structure-activity relationships (SAR). mdpi.com
Key applications for AI/ML in this context include:
De Novo Drug Design: Generative models can design novel molecules from scratch that are optimized for specific properties, such as high potency for p38 kinase, improved selectivity against off-targets, or better pharmacokinetic profiles. drugbank.com
Predictive Modeling: ML algorithms can be trained to predict various properties, including binding affinity, solubility, permeability, and toxicity, for virtual compounds before they are synthesized. nih.gov
High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those with a high probability of being active against a desired target.
Synthesis Planning: Retrosynthesis algorithms can predict viable synthetic routes for novel, computationally designed compounds, bridging the gap between virtual design and laboratory execution. drugbank.com
Table 3: AI/ML Applications in the Drug Design Pipeline
| Stage | AI/ML Application | Potential Impact |
| Hit Identification | High-Throughput Virtual Screening | Faster identification of promising lead compounds from large virtual libraries. |
| Lead Optimization | Predictive ADMET Modeling, Generative Design | Design of analogs with improved efficacy, selectivity, and drug-like properties. |
| Preclinical Phase | Clinical Trial Outcome Prediction | Improved success rates by identifying potential issues before human trials. |
| Synthesis | Retrosynthesis Prediction | Acceleration of the synthesis of novel designed compounds. |
Exploration of Novel Biological Targets beyond Current Scope
The pyridinyl-urea scaffold is a "privileged structure" in medicinal chemistry, found in numerous inhibitors of various protein families. While this compound is established as a p38 inhibitor, its potential activity against other targets remains largely unexplored. Similar diaryl urea compounds have shown activity against other crucial cancer-related kinases.
Future research should systematically evaluate this compound against other therapeutically relevant targets, such as:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.
c-MET (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.
Bacterial Topoisomerases: A novel pyridylurea scaffold was found to inhibit bacterial DNA gyrase and topoisomerase IV, suggesting potential antibacterial applications.
Carbonic Anhydrases: Certain pyridine-sulfonamide-urea derivatives have shown inhibitory activity against these enzymes, which are involved in cancer progression.
Screening this compound against a diverse panel of such targets could uncover entirely new therapeutic applications for this molecule, a strategy known as drug repurposing.
Design of Multimodal Agents and Targeted Delivery Systems (Conceptual)
A significant challenge with small molecule inhibitors is achieving sufficient concentration at the target site while minimizing systemic exposure and associated toxicities. Conceptual future work could focus on embedding this compound into sophisticated drug delivery systems or multimodal therapeutic agents.
Conceptual avenues for exploration include:
Nanoparticle Encapsulation: Loading the compound into nanocarriers like liposomes or polymeric nanoparticles could improve its solubility, prolong its circulation half-life, and enable passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.
Active Targeting: Functionalizing these nanocarriers with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells could direct the drug specifically to the site of disease, further enhancing efficacy and reducing off-target effects.
PROTAC Development: The compound could be developed into a Proteolysis-Targeting Chimera (PROTAC). This involves linking the inhibitor to a ligand for an E3 ubiquitin ligase. The resulting molecule would bring the target protein (e.g., p38) into proximity with the cell's degradation machinery, leading to its destruction rather than just inhibition.
Combination Conjugates: The molecule could be chemically linked to another therapeutic agent with a complementary mechanism of action, creating a single multimodal drug that can attack disease pathways from multiple angles.
These advanced strategies represent a paradigm shift from conventional small-molecule therapy, aiming to transform potent molecules into precision medicines.
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use chemical-resistant gloves (e.g., nitrile), EN 149-certified respirators for dust control, and OSHA-compliant safety goggles to prevent ocular exposure .
- Environmental Controls : Implement mechanical ventilation and localized exhaust systems to minimize airborne particulates .
- Emergency Measures : For inhalation exposure, relocate affected individuals to fresh air and administer artificial respiration if necessary, followed by immediate medical consultation .
Q. How can researchers verify the structural identity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Characterization : Use -NMR and -NMR to confirm the pyridinyl and phenyl moieties. Compare peaks with structurally analogous ureas (e.g., 1-methyl-1-phenylurea ).
- Mass Spectrometry : Validate molecular weight (theoretical: 253.3 g/mol) via high-resolution MS, cross-referencing with PubChem data for related compounds .
Advanced Research Questions
Q. What experimental design strategies minimize trial numbers while optimizing reaction conditions for this compound?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to screen variables (e.g., solvent polarity, temperature). For example, vary temperature (80–120°C) and catalyst loading (1–5 mol%) to identify significant interactions .
- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships between variables and reaction yield, reducing experimental runs by 40–60% .
Q. How can computational methods address gaps in toxicological and stability data for this compound?
- Methodological Answer :
- Toxicity Prediction : Utilize QSAR models (e.g., OECD Toolbox) to estimate acute toxicity endpoints, leveraging fragment-based data from phenylurea analogs .
- Reactivity Simulations : Perform density functional theory (DFT) calculations to predict decomposition pathways under oxidative conditions, identifying potential hazardous byproducts (e.g., NO, CO) .
Q. What methodologies resolve contradictions between computational predictions and experimental results in reaction optimization?
- Methodological Answer :
- Iterative Feedback Loops : Integrate ICReDD’s approach by coupling quantum chemical reaction path searches with high-throughput experimentation. For example, refine activation energy predictions using experimental Arrhenius plots .
- Sensitivity Analysis : Statistically rank input parameters (e.g., reactant purity, mixing efficiency) to isolate variables causing discrepancies .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
